N-(3-chlorophenyl)-2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide
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Description
N-(3-chlorophenyl)-2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C20H16ClN5O2S and its molecular weight is 425.89. The purity is usually 95%.
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Scientific Research Applications
Antihistaminic and Anti-inflammatory Activity
Compounds with structures similar to the specified chemical have been investigated for their potential antihistaminic activity and inhibitory effects on eosinophil infiltration, indicating potential applications in the treatment of conditions like atopic dermatitis and allergic rhinitis. These studies highlight the therapeutic potential of fused pyridazines in addressing allergic reactions and inflammation (Gyoten et al., 2003).
Antimicrobial Activity
Novel triazolopyridine, pyridotriazine, and pyridine-pyrazole hybrid derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds, including those with triazolopyridazine structures, have shown effectiveness against various microbial strains, suggesting their utility in developing new antimicrobial agents (Flefel et al., 2018).
Pharmaceutical Applications
The synthesis and biological assessment of compounds bearing the triazolopyridazine structure, including various heterocyclic 1,2,4-triazoles, have been explored for their intriguing biological properties. Such research endeavors aim to develop novel therapeutic agents by understanding the structure-activity relationships of these compounds, thereby contributing to the pharmaceutical sciences (Karpina et al., 2019).
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[6-(4-methylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2S/c1-13-5-7-16(8-6-13)29-19-10-9-17-23-25(20(28)26(17)24-19)12-18(27)22-15-4-2-3-14(21)11-15/h2-11H,12H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSSVCOUXCXJPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NN3C(=NN(C3=O)CC(=O)NC4=CC(=CC=C4)Cl)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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